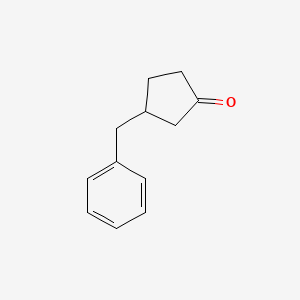

3-Benzylcyclopentanone

Description

Significance and Research Context of Cyclopentanone (B42830) Derivatives

Cyclopentanone and its derivatives are fundamental five-membered carbocyclic ketones that serve as pivotal intermediates in the synthesis of a wide array of complex organic molecules. jst.go.jp Their importance is underscored by their presence in various natural products, including prostaglandins (B1171923) and jasmonates, which exhibit potent biological activities. jst.go.jp The reactivity of the cyclopentanone ring, particularly at the α- and β-positions to the carbonyl group, allows for a diverse range of chemical transformations, making it a valuable scaffold in synthetic organic chemistry. scirp.orguta.edu.ly

Researchers have extensively utilized cyclopentanone derivatives to construct intricate molecular architectures. For instance, they serve as precursors for the synthesis of biologically active heterocyclic compounds such as pyrans, pyridines, and thiophenes. scirp.org The versatility of cyclopentanones extends to their use in multicomponent reactions, which are highly efficient one-pot processes for generating molecular complexity from simple starting materials. scirp.org

Evolution of Research Perspectives on 3-Benzylcyclopentanone Chemistry

Initial interest in 3-benzylcyclopentanone was often in the context of broader studies on the reactions of cyclopentanones. Early research focused on fundamental transformations such as alkylation and condensation reactions. For example, the synthesis of 3-methyl-2-benzyl cyclopentanone from cyclopentanone, benzyl (B1604629) bromide, and methyl iodide has been a subject of study. chegg.com

More recently, research has shifted towards more sophisticated applications and the development of stereoselective synthetic methods. The enantioselective synthesis of 3-benzylcyclopentanone and its derivatives has become a significant area of investigation, driven by the demand for chirally pure compounds in pharmaceutical and materials science. caltech.educaltech.edu For example, enantioselective organocatalytic hydrogenation methods have been developed for the synthesis of (R)-3-benzylcyclopentanone. caltech.edu Furthermore, palladium-catalyzed asymmetric allylic alkylation has been explored, where the electronic properties of the benzyl group in α-benzyl cyclopentanone derivatives were found to influence reaction times. acs.org

The reactivity of 3-benzylcyclopentanone has also been explored in various contexts. Studies have investigated its behavior in photodimerization reactions and its conversion to other functional groups. For instance, the conversion of 2-benzylcyclopentanone (B1335393) to 5-benzylcyclopent-2-enone highlights the regiochemical possibilities in elimination reactions. sci-hub.se Additionally, the lipase-mediated Baeyer-Villiger oxidation of benzylcyclopentanones has been studied, leading to the synthesis of novel lactones. nih.gov

Scope and Objectives of Academic Inquiry into 3-Benzylcyclopentanone

Current academic inquiry into 3-benzylcyclopentanone is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise efficient and selective methods for the synthesis of 3-benzylcyclopentanone and its derivatives. This includes the exploration of new catalytic systems, such as nickel-catalyzed alkylation of alcohols, which has been shown to produce 2-benzylcyclopentanone. sorbonne-universite.fr

Stereoselective Synthesis: A significant focus is on the development of enantioselective and diastereoselective reactions to control the stereochemistry of the final products. This is crucial for the synthesis of biologically active molecules where specific stereoisomers are required.

Exploration of Reactivity: Researchers are investigating the diverse reactivity of the 3-benzylcyclopentanone scaffold to access a wider range of molecular structures. This includes its use as a precursor in the synthesis of more complex ring systems and functionalized derivatives. jst.go.jprsc.org

Applications in Total Synthesis: 3-Benzylcyclopentanone and its derivatives are being utilized as key intermediates in the total synthesis of complex natural products and other target molecules.

The ongoing research into 3-benzylcyclopentanone continues to expand the toolkit of synthetic organic chemists, enabling the construction of increasingly complex and valuable molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-benzylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQWDCHWURQUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85163-16-2 | |

| Record name | 3-benzylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzylcyclopentanone and Analogues

Strategic Approaches to 3-Benzylcyclopentanone Synthesis

The construction of the 3-benzylcyclopentanone scaffold can be achieved through various strategic disconnections, leading to a range of synthetic routes. These approaches prioritize factors such as atom economy, step efficiency, and the ability to introduce specific substituents on the cyclopentane (B165970) ring.

Classical approaches to substituted cyclopentanones often rely on robust and well-established reactions. For instance, a common strategy involves the cyclization of linear precursors. One such multi-step method for a related isomer, 2-benzylcyclopentanone (B1335393), involves an initial Friedel-Crafts reaction between benzene (B151609) and adipic anhydride (B1165640), followed by esterification, an acyloin ester condensation for cyclization, and a final selective hydrogenation to yield the target molecule google.com. This highlights a classical industrial approach involving ring formation from an acyclic dicarbonyl precursor.

Modern synthetic methods offer alternative and often more efficient pathways. Palladium-catalyzed cross-coupling reactions, for example, have become powerful tools for forming carbon-carbon bonds. A decarboxylative benzylation of ketone β-ketoesters can be used to regioselectively install a benzyl (B1604629) group, avoiding the use of harsh bases and benzyl halides ku.edu. While this method is often used for α-substitution, modifications and selection of appropriate starting materials could potentially be adapted for β-functionalization. Another modern approach involves the intramolecular hydroacylation of 4-alkynals, catalyzed by rhodium complexes, to produce cyclopentenones, which can then be hydrogenated to the corresponding cyclopentanones.

Multi-step protocols are fundamental to the synthesis of 3-benzylcyclopentanone, allowing for precise control over the molecular architecture. A primary strategy involves the alkylation of a cyclopentanone (B42830) precursor.

Enolate Alkylation: The direct alkylation of cyclopentanone enolates with benzyl halides is a straightforward approach. However, this method can suffer from a lack of regioselectivity (leading to mixtures of 2- and 3-substituted products if the precursor is appropriately substituted) and over-alkylation.

Silyl Enol Ether Alkylation: A more controlled method involves the use of silyl enol ethers. These precursors can be alkylated in the presence of a Lewis acid, such as titanium tetrachloride, with SN1-reactive alkyl halides orgsyn.org. This approach offers improved regioselectivity compared to classical enolate chemistry orgsyn.org.

Conjugate Addition: An alternative strategy for synthesizing 3-substituted cyclopentanones is through the conjugate addition (Michael addition) of a benzyl nucleophile to a cyclopentenone precursor. Organocuprates, such as lithium dibenzylcuprate, are commonly used for this transformation.

A representative multi-step synthesis for the isomeric 2-benzylcyclopentanone, which illustrates the principles of building the core structure, is detailed below google.com:

Friedel-Crafts & Esterification: Benzene reacts with adipic anhydride in a one-pot Friedel-Crafts and esterification reaction to synthesize a 5-benzoylpentanoic acid ester.

Cyclization: The resulting ester undergoes an acyloin ester condensation to form the five-membered ring, producing 2-benzoylcyclopentanone.

Reduction: The final step is a selective hydrogenation of the exocyclic ketone to a methylene (B1212753) group, yielding 2-benzylcyclopentanone.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts/Esterification | Benzene, Adipic Anhydride, Aluminum Chloride | 5-Benzoylpentanoic acid ester | google.com |

| 2 | Acyloin Condensation (Cyclization) | Triethylamine, DMF | 2-Benzoylcyclopentanone | google.com |

| 3 | Selective Hydrogenation | H₂, Palladium on Carbon (Pd/C), Acetic Acid | 2-Benzylcyclopentanone | google.com |

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the practicality of chemical synthesis to create efficient and environmentally benign routes to complex molecules nih.gov. This approach can be particularly valuable for producing enantiopure compounds. While a direct chemo-enzymatic synthesis of 3-benzylcyclopentanone is not widely reported, several enzymatic strategies could be applied.

Enzymatic Resolution: A racemic mixture of 3-benzylcyclopentanone or a key precursor could be resolved using enzymes like lipases. For example, a lipase (B570770) could selectively acylate or hydrolyze an ester group in a precursor, separating the two enantiomers. This method is widely used in the production of enantiopure drugs, such as the beta-blocker (S)-betaxolol mdpi.com.

Enzyme-Catalyzed Reactions: Enzymes can be used to catalyze specific bond-forming reactions. For instance, a type III polyketide synthase (PKS) can accept various non-physiological starter substrates to form diverse polyketide products, demonstrating the broad substrate promiscuity that could be exploited nih.gov. A suitably engineered enzyme could potentially catalyze the cyclization of a linear precursor to form the cyclopentanone ring. The integration of chemical synthesis to provide unique starter units and enzymatic transformations for cyclization represents a powerful chemo-enzymatic strategy nih.govnih.gov.

Recent advancements in chemo-enzymatic total synthesis have been categorized into three main approaches: regio- and stereoselective late-stage functionalization, in situ generation of highly reactive intermediates, and one-step construction of complex cyclic scaffolds nih.gov.

Stereoselective and Enantioselective Synthesis of 3-Benzylcyclopentanone Derivatives

Creating specific stereoisomers of 3-benzylcyclopentanone derivatives is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. This is achieved through stereoselective and enantioselective synthesis.

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs) and secondary amines, has emerged as a powerful tool for constructing chiral cyclopentanones.

One notable strategy is the asymmetric formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes, which proceeds through a multicatalytic cascade nih.gov. This process involves a secondary amine-catalyzed Michael addition followed by an NHC-catalyzed intramolecular crossed-benzoin reaction to afford densely functionalized cyclopentanones with high enantioselectivities nih.gov. Another approach involves an NHC-catalyzed reaction of enals with α-diketones, which constructs cyclopentenones in a highly diastereo- and enantioselective manner organic-chemistry.org. These cyclopentenones can subsequently be reduced to the corresponding saturated cyclopentanones.

| Catalyst Type | Reaction | Substrates | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) & Secondary Amine | Multicatalytic Formal [3+2] Annulation | 1,3-Dicarbonyls & α,β-Unsaturated Aldehydes | Functionalized Cyclopentanones | High Enantioselectivity | nih.gov |

| N-Heterocyclic Carbene (NHC) | Annulation | Enals & α-Diketones | Functionalized Cyclopentenones | High Diastereo- and Enantioselectivity (up to 99% ee) | organic-chemistry.org |

| Chiral Phosphoric Acid (e.g., H8-TRIP) | Asymmetric Desymmetrization | Cyclopentene-1,3-diones & Hydrazones | Chiral Cyclopentane-1,3-diones | Excellent Diastereo- and High Enantioselectivity | rsc.org |

The enantioselective construction of all-carbon quaternary stereocenters—a carbon atom bearing four different carbon substituents—remains a significant challenge but has been achieved in cyclopentanone synthesis through methods like asymmetric nitroaldol condensation followed by a stereocontrolled intramolecular [3+2] cycloaddition semanticscholar.org.

Annulation reactions, which form a new ring onto an existing structure, are a cornerstone of cyclopentanone synthesis. Controlling the diastereoselectivity of these reactions is key to synthesizing derivatives with multiple stereocenters in the correct relative configuration.

A powerful method for achieving diastereoselective control is the intramolecular dipolar [3+2] cycloaddition of silyl nitronates generated from chiral unsaturated nitro compounds semanticscholar.org. The existing stereocenter in the chiral nitro compound directs the formation of new stereocenters on the cyclopentane ring during the cycloaddition, leading to a high degree of stereocontrol semanticscholar.org. Similarly, base-catalyzed Michael-aldol domino reactions of trisubstituted Michael acceptors with β-keto ester nucleophiles can produce highly functionalized cyclohexanones with excellent diastereoselectivity (up to >20:1 dr), and analogous principles can be applied to cyclopentanone systems nih.gov. The stereochemical outcome is determined during the irreversible ring-closing aldol (B89426) step, where steric interactions in the transition state favor the formation of one diastereomer over others.

Synthesis of Functionalized 3-Benzylcyclopentanone Derivatives

The functionalization of the 3-benzylcyclopentanone scaffold allows for the introduction of various chemical moieties, leading to the generation of a library of related compounds. These derivatives are instrumental in structure-activity relationship studies and the development of new chemical entities.

Epoxidation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, providing a route to highly reactive epoxide intermediates that can be further elaborated. The Weitz-Scheffer reaction, which utilizes a nucleophilic hydroperoxide under basic conditions, is a well-established method for the epoxidation of electron-deficient alkenes, such as those found in enone systems. nih.gov This methodology can be applied to an appropriate precursor of 3-benzylcyclopentanone to introduce an epoxide ring.

One effective reagent for this transformation is cyclohexylidenebishydroperoxide, which has been successfully employed for the epoxidation of a variety of α,β-unsaturated ketones in excellent yields. nih.gov The reaction proceeds under mild conditions, making it a suitable choice for complex molecules. For the synthesis of an epoxidized 3-benzylcyclopentanone system, a precursor such as 3-benzylcyclopent-2-en-1-one would be the logical substrate. The epoxidation of this enone would be expected to proceed smoothly in the presence of a base like aqueous potassium hydroxide in a suitable solvent.

Table 1: Weitz-Scheffer Epoxidation of Various α,β-Unsaturated Ketones

| Entry | Substrate | Product | Yield (%) |

| 1 | trans-Chalcone | 2,3-Epoxy-1,3-diphenylpropan-1-one | 95 |

| 2 | trans-3-Penten-2-one | 3,4-Epoxypentan-2-one | >99 (GC) |

| 3 | trans-4-Phenyl-3-buten-2-one | 4,5-Epoxy-4-phenylbutan-2-one | 86 |

| 4 | 2-Cyclohexenone | 2,3-Epoxycyclohexanone | 89 |

| 5 | Chromone | 2,3-Epoxychroman-4-one | 86 |

| 6 | 1,4-Naphthalenedione | 2,3-Epoxy-2,3-dihydronaphthalene-1,4-dione | 97 |

The derivatization of the 3-benzylcyclopentanone scaffold is essential for the generation of molecular diversity and the exploration of new chemical space. Various synthetic strategies can be employed to modify the core structure, including multicatalytic cascade reactions and the strategic introduction of functional groups.

A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes represents a powerful tool for the construction of densely functionalized cyclopentanones. nih.gov This approach, which combines a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction, can afford highly functionalized α-hydroxycyclopentanones with excellent enantioselectivities. nih.gov While not a direct derivatization of 3-benzylcyclopentanone, this methodology provides a pathway to analogues bearing multiple stereocenters and diverse functional groups.

The strategic derivatization of existing cyclopentanone scaffolds can also be achieved through a variety of chemical transformations. researchgate.net These can include oxidation, reduction, or hydrolysis to introduce new functional groups or modify existing ones. For instance, the reduction of the ketone functionality in 3-benzylcyclopentanone would yield the corresponding alcohol, which could then be further functionalized.

Table 2: Multicatalytic Synthesis of Functionalized Cyclopentanones

| Entry | 1,3-Dicarbonyl Compound | α,β-Unsaturated Aldehyde | Yield (%) | Enantiomeric Excess (%) |

| 1 | Dibenzoylmethane | Cinnamaldehyde | 65 | 99 |

| 2 | 1,3-Diphenylpropane-1,3-dione | Crotonaldehyde | 58 | 99 |

| 3 | Ethyl benzoylacetate | Cinnamaldehyde | 60 | 98 |

| 4 | Dimedone | Cinnamaldehyde | 72 | 99 |

Chemical Reactivity and Mechanistic Investigations of 3 Benzylcyclopentanone

Oxidative Transformations

Oxidative reactions of cyclopentanone (B42830) derivatives are fundamental in organic synthesis for accessing more complex molecular architectures. These transformations can target the carbonyl group or the carbon framework, leading to ring expansion or dehydrogenation products.

The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.org The reaction proceeds through the formation of a Criegee intermediate, which then undergoes a concerted rearrangement. wikipedia.orgthieme-connect.de The migratory aptitude of the substituents attached to the carbonyl group typically dictates the regioselectivity of the oxidation, with the order being tertiary alkyl > cyclohexyl > secondary alkyl > benzyl (B1604629) > phenyl > primary alkyl > methyl. thieme-connect.deorganic-chemistry.org The migrating group retains its stereochemical configuration during the process. thieme-connect.dejk-sci.com

In the context of α-benzylcyclopentanones, chemo-enzymatic Baeyer-Villiger oxidation has been explored. A study by Gładkowski et al. (2022) investigated the use of lipase (B570770) B from Candida antarctica immobilized on an acrylic resin, with urea-hydrogen peroxide (UHP) as the oxidant. researchgate.net This system effectively catalyzed the oxidation of α-benzylcyclopentanones in various deep eutectic solvents (DESs). researchgate.net The process was found to be most efficient in ethyl acetate (B1210297) at 55 °C. researchgate.net

The general mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the peroxyacid, leading to the Criegee intermediate. wikipedia.org The subsequent rate-determining step involves the migration of one of the α-carbon groups to the peroxide oxygen, with the simultaneous cleavage of the O-O bond. wikipedia.orgthieme-connect.de For an α-benzylcyclopentanone, this would result in the formation of a six-membered δ-valerolactone derivative.

| Reaction | Substrate Class | Reagents/Catalysts | Product Class | Ref |

| Baeyer-Villiger Oxidation | α-Benzylcyclopentanones | Lipase B from Candida antarctica, Urea-Hydrogen Peroxide (UHP), Deep Eutectic Solvents | δ-Valerolactones | researchgate.net |

| Baeyer-Villiger Oxidation | Cyclic Ketones | Peroxyacids (e.g., mCPBA), H₂O₂/Lewis Acid | Lactones | organic-chemistry.org |

Beyond the classic Baeyer-Villiger reaction, other enzymatic and chemical methods can be employed to oxidize cyclopentanone scaffolds. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and NADPH to catalyze oxidations analogous to the chemical reaction. wikipedia.org Cyclohexanone monooxygenase, for instance, has been shown to convert a variety of cyclic ketones into lactones. harvard.edu Lipase-catalyzed systems also offer a green alternative, using reagents like urea-hydrogen peroxide complex (UHP) in solvents like ethyl acetate, where the lipase generates peracetic acid in situ. thieme-connect.deresearchgate.net

Chemical oxidation methods can yield different products. For example, the treatment of cyclopentanones with benzeneseleninic anhydride (B1165640) in refluxing benzene (B151609) can lead to the corresponding cyclopentenones through dehydrogenation. researchgate.net Low-temperature oxidation processes of cyclopentanone have also been studied, revealing complex pathways involving the formation of hydroperoxyalkyl radicals (•QOOH) and ketohydroperoxides (KHP), which can lead to products like cyclopentenone. nih.gov

Carbon-Carbon Bond Formation and Rearrangements

The cyclopentanone scaffold, as present in 3-benzylcyclopentanone, is a versatile building block for constructing more complex carbocyclic and heterocyclic systems through various bond-forming and rearrangement reactions.

Annulation reactions are powerful strategies for ring formation. The Pauson-Khand reaction is a notable example used to construct cyclopentenones, though it is most effective with sparsely substituted alkenes. nih.gov Complementary processes have been developed to forge densely substituted cyclopentenone products by engaging an internal alkyne and a β-keto ester in an annulation process that creates two new carbon-carbon bonds. nih.govnih.gov

Other annulation strategies, such as [3+2] annulations, provide access to diverse ring systems. For example, the reaction of allenoates with 3-methyleneindolin-2-ones, catalyzed by a chiral phosphine (B1218219), produces cyclopentene-fused spirooxindoles with high selectivity. rsc.org Similarly, [3+2] annulation between thioureas and functionalized cyclobutanones can yield cyclobutane-fused imidazolidine-2-thione and thiazolidine-2-imine derivatives. rsc.org These methodologies highlight the potential for derivatives of 3-benzylcyclopentanone to serve as precursors in the synthesis of complex fused-ring structures.

Radical cyclization reactions offer a mild and selective method for forming cyclic products via radical intermediates. wikipedia.org These reactions typically involve three stages: selective radical generation, an intramolecular cyclization step, and conversion of the resulting cyclized radical to the final product. wikipedia.org Five- and six-membered rings are the most common products. wikipedia.org

A radical can be generated on a derivative of 3-benzylcyclopentanone, for example, at the benzylic position or on a side chain attached to the cyclopentanone ring. This radical could then attack a tethered multiple bond in an intramolecular fashion. Reagents commonly used for radical generation include metal hydrides (e.g., tributyltin hydride) and radical initiators like AIBN. princeton.edu The success of the reaction depends on the rate of cyclization being faster than competing side reactions. wikipedia.org For instance, a strategy involving the radical cyclization of alkynyl aryl ketones with diorganyl diselenides has been used to synthesize 3-seleno-substituted thiochromones and chromones. rsc.org

| Reaction Type | Key Features | Common Reagents | Typical Products | Ref |

| Radical Cyclization | Proceeds via radical intermediates; mild conditions. | Bu₃SnH, AIBN | Mono- or polycyclic compounds (often 5- or 6-membered rings) | wikipedia.orgprinceton.edu |

| Annulation | Ring-forming reactions (e.g., [3+2]). | Alkynes, β-keto esters, allenoates | Densely substituted cyclopentenones, fused heterocycles | nih.govrsc.org |

Intramolecular cyclization reactions of appropriately functionalized 3-benzylcyclopentanone derivatives can lead to a variety of bicyclic or polycyclic structures. The specific pathway and resulting product depend on the nature of the reacting functional groups. For example, derivatives containing N-aryl amide functionalities can undergo intramolecular cyclization to form spiro-oxindoles. rsc.org Similarly, the cyclization of N-arylguanidines can be used to synthesize benzo[e] wikipedia.orgthieme-connect.deorganic-chemistry.orgtriazines. nih.gov

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 3-benzylcyclopentanone is dictated by the interplay of its constituent functional groups: the cyclopentanone ring and the benzyl substituent. The carbonyl group provides a site for nucleophilic attack, while the adjacent α-carbons are susceptible to deprotonation and subsequent reaction with electrophiles. The benzyl group's C(sp³)–H bonds at the benzylic position also present a potential site for radical reactions.

Electrochemical methods offer a powerful avenue for transforming organic molecules. For cyclopentanone derivatives, electroreduction processes have been studied to synthesize various compounds. The electroreduction of related benzothiazole (B30560) derivatives in aqueous media has been shown to yield cyclopentanone structures. rsc.org The mechanism for the formation of these derivatives can be investigated and confirmed through techniques such as polarographic analysis, cyclic voltammetry, and controlled potential electrolysis (CPE). rsc.org

While specific studies on the electrochemical lactamization of 3-benzylcyclopentanone are not prevalent, the general principles of electrochemical synthesis can be applied. Such a transformation would likely involve the introduction of a nitrogen-containing functional group, followed by an electrochemically induced intramolecular cyclization. The mechanism of these transformations is often complex, involving electron transfer steps to generate radical ions or other reactive intermediates, which then undergo chemical reactions to form the final product. rsc.org The study of Hammett relations and spectrophotometric pKa determination can further elucidate the proposed mechanisms in the electrochemical synthesis of cyclopentanone derivatives. rsc.org

The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. While direct fluorination studies on 3-benzylcyclopentanone are limited, research on related functionalized cyclopentanone and cycloalkane structures provides insight into potential reaction pathways. The nucleophilic fluorination of highly functionalized alicyclic diols, for instance, demonstrates that such reactions are highly dependent on the substrate's structure and the stereochemical arrangement of functional groups. nih.gov Reagents like Deoxofluor can be used for hydroxy-fluorine exchange, which often proceeds with an inversion of stereochemistry. nih.gov

The benzyl group in 3-benzylcyclopentanone offers an additional site for fluorination at the benzylic C(sp³)–H bond. Radical fluorination techniques, which avoid the need for strong bases or directing groups, are an attractive approach. beilstein-journals.org These methods often involve the generation of a carbon-centered radical at the benzylic position, which is then trapped by a fluorine atom transfer reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). beilstein-journals.orgorganic-chemistry.org Electrochemical methods have also been developed for the nucleophilic fluorination of benzylic C(sp³)–H bonds, proceeding through electrochemically generated benzylic radical cation intermediates. beilstein-journals.org

The Pauson-Khand reaction (PKR) provides a method for constructing cyclopentenone scaffolds, and its application to fluorinated substrates has been explored. beilstein-journals.org The reaction of enynes containing fluorine atoms or fluoroalkyl groups can yield fluorinated bicyclic cyclopentenone derivatives. beilstein-journals.org However, the presence of fluorine on the reacting alkene can sometimes lead to low reactivity or side reactions, such as defluorination. beilstein-journals.org

| Substrate Type | Fluorinating Agent | Key Transformation | Reference |

|---|---|---|---|

| Functionalized Cyclopentane (B165970) Diols | Deoxofluor | Hydroxy-fluorine exchange | nih.gov |

| Benzylic C(sp³)–H Bonds | Selectfluor / Photoorganocatalyst | Radical C-H fluorination | beilstein-journals.orgorganic-chemistry.org |

| Fluorinated 1,6-Enynes | Co₂(CO)₈ / NMO | Intramolecular Pauson-Khand Reaction | beilstein-journals.org |

| Benzylic Alcohols | AlkylFluor | Deoxyfluorination | organic-chemistry.org |

Detailed Mechanistic Elucidation Studies

Understanding the precise mechanisms of reactions involving 3-benzylcyclopentanone is crucial for controlling reaction outcomes and designing new synthetic methodologies. A combination of experimental and computational techniques is employed to probe these intricate pathways.

Experimental studies provide direct evidence for the intermediates and pathways involved in a chemical reaction.

Radical Trapping: To determine if a reaction proceeds through a radical mechanism, radical trapping experiments are often conducted. In these experiments, a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. If a radical intermediate is formed, it can be "trapped" by TEMPO, forming a new, stable adduct that can be isolated and characterized. This technique has been instrumental in studying radical-mediated C-C bond cleavage reactions in unstrained cycloketones. nih.govresearchgate.net

Deuterium (B1214612) Labeling: Isotopic labeling, particularly with deuterium, is a powerful tool for tracing the fate of atoms and understanding bond-breaking and bond-forming steps. chem-station.com By replacing specific hydrogen atoms with deuterium, one can follow their path throughout a reaction using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, using cyclopentanone-d8 (B1456821) (where all eight hydrogen atoms are replaced with deuterium) can help elucidate catalytic hydrogenation pathways. The position of deuterium in the products provides crucial information about rearrangement processes and the nature of reaction intermediates. rsc.org Furthermore, comparing the reaction rates of deuterated and non-deuterated compounds allows for the determination of the kinetic isotope effect (KIE), which gives insight into the rate-determining step of a reaction. chem-station.com

Electron Paramagnetic Resonance (EPR) Studies: EPR (or Electron Spin Resonance, ESR) spectroscopy is a technique used specifically for the detection and characterization of species with unpaired electrons, such as radicals. researchgate.net In a mechanistic investigation, EPR can be used to directly observe radical intermediates in situ, providing definitive evidence of their existence and offering information about their structure and electronic environment. researchgate.net

Computational chemistry provides a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations: DFT has become a standard tool for investigating the mechanisms of organic reactions. nih.gov By solving approximations of the Schrödinger equation, DFT can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. researchgate.netacs.org This allows for the construction of detailed potential energy surfaces (PES) that map the energy of the system as the reaction progresses. acs.orgnih.gov For example, DFT calculations using functionals like M06-2X and B3LYP have been employed to study the regioselectivity of C-C bond cleavage in cyclopentanones and the pathways of cyclopentanone oxidation. nih.govresearchgate.netacs.org These calculations can reveal reaction energy barriers, helping to predict the most likely reaction pathway. acs.org

| Study Focus | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| OH Radical Reactions with Cyclopentenone | CCSD(T)//M06-2X | cc-pVTZ / 6-311+G** | Calculated potential energy surfaces to understand reaction mechanisms and kinetics. | acs.orgnih.gov |

| Low-Temperature Oxidation of Cyclopentanone | B3LYP | 6-311++G(d,p) | Identified dominant isomerization pathways via 1,5-H shifts and HO₂ elimination routes. | acs.org |

| Radical-Mediated C-C Cleavage | (SMD)-M06-2X | 6-311++G(2d,p) / 6-31G(d) | Elucidated unusual regioselectivity by calculating free energy diagrams. | nih.govresearchgate.net |

Transition State Analysis: Transition states represent the highest energy point along a reaction coordinate and correspond to first-order saddle points on the potential energy surface. ucsb.edu Locating and characterizing these transient structures is a primary goal of computational mechanistic studies. The energy of the transition state relative to the reactants determines the activation energy of the reaction. DFT calculations can optimize the geometry of transition states and confirm their identity by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.orgucsb.edu Analysis of transition state structures for reactions like the oxidation of cyclopentanone has revealed the specific atomic motions involved in key steps, such as 1,5-hydrogen shifts occurring via six-membered ring transition states. acs.org

The elucidation of a reaction mechanism is an iterative process involving the postulation of plausible pathways followed by experimental and computational validation.

For reactions involving cyclopentanone and its derivatives, multiple competing pathways are often possible. For example, in the reaction of hydroxyl radicals with cyclopentanone, both hydrogen abstraction and radical addition mechanisms are plausible. nih.gov Computational studies can map out the potential energy surfaces for both pathways, and the calculated activation barriers can then be used to predict which pathway is kinetically favored under specific conditions. acs.orgnih.gov These predictions can then be validated by experimental product analysis.

In the study of cyclopentanone's low-temperature oxidation, several reaction pathways, including isomerization via hydrogen shifts and elimination of hydroperoxyl radicals (HO₂), were postulated. acs.org DFT calculations showed that for the α-peroxy radical, HO₂ elimination to form 2-cyclopentenone has a lower energy barrier than isomerization. Conversely, for the β-peroxy radical, the barrier for HO₂ elimination is only slightly lower than the most favorable isomerization pathway. acs.org The dominant reaction pathway was therefore postulated to be the generation of specific hydroperoxyalkyl radicals (•QOOH) through a six-membered ring transition state via a 1,5-H shift. acs.org

Similarly, an unusual regioselectivity observed in the radical-mediated C-C cleavage of certain cycloketones was investigated. nih.govresearchgate.net While the formation of a more stable secondary alkyl radical was expected, experimental results showed the preferential formation of a primary alkyl radical. DFT calculations were used to validate this surprising outcome, revealing that the transition state leading to the primary radical, although counterintuitive, was kinetically favored. nih.govresearchgate.net This demonstrates the power of combining experimental observation with computational analysis to postulate and validate complex reaction pathways.

Catalytic Systems in 3 Benzylcyclopentanone Chemistry

Transition Metal Catalysis in 3-Benzylcyclopentanone Transformations

Transition metal catalysts are powerful tools for mediating a wide array of chemical reactions. In the context of 3-benzylcyclopentanone, metals like palladium, nickel, and cobalt are instrumental in achieving transformations that would be difficult to accomplish through other means.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to cyclopentanone (B42830) chemistry has led to significant advancements. One of the most notable applications is in the enantioselective construction of all-carbon quaternary centers on cyclopentanone rings. This is a challenging synthetic task due to the steric hindrance involved.

Researchers have developed a palladium-catalyzed decarboxylative allylic alkylation method to address this challenge. This reaction creates α-quaternary cyclopentanones with high yields and enantioselectivity. The process typically employs a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a chiral phosphine (B1218219) ligand. The electronically modified (S)-(p-CF₃)₃-t-BuPHOX ligand has proven to be particularly effective, leading to the formation of a variety of substituted cyclopentanone products in near-quantitative yields and with up to 94% enantiomeric excess (ee).

The reaction conditions have been optimized, with toluene (B28343) often being the solvent of choice. Furthermore, a low catalyst loading protocol has been developed, using as little as 0.15 mol % Pd, which makes the process more cost-effective and scalable for potential industrial applications without a loss in enantioselectivity. This methodology provides access to complex, chiral building blocks that are valuable in the synthesis of natural products and pharmaceuticals.

Table 1: Selected Results for Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones

| Entry | Allyl Enol Carbonate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | 2-(p-tolyl)-2-propen-1-yl 1-oxocyclopentane-2-carboxylate | 2-allyl-2-(p-tolyl)cyclopentan-1-one | 99 | 92 |

| 2 | 2-(4-methoxyphenyl)-2-propen-1-yl 1-oxocyclopentane-2-carboxylate | 2-allyl-2-(4-methoxyphenyl)cyclopentan-1-one | 98 | 91 |

| 3 | 2-(4-(trifluoromethyl)phenyl)-2-propen-1-yl 1-oxocyclopentane-2-carboxylate | 2-allyl-2-(4-(trifluoromethyl)phenyl)cyclopentan-1-one | 83 | 90 |

| 4 | 2-phenyl-2-propen-1-yl 1-oxocyclopentane-2-carboxylate | 2-allyl-2-phenylcyclopentan-1-one | 99 | 94 |

Nickel catalysis has emerged as a versatile and cost-effective alternative to palladium in many transformations. A key area where nickel catalysts have shown significant promise is in the activation and cleavage of C-C bonds, particularly in strained ring systems like cyclobutanones. While not a direct transformation of 3-benzylcyclopentanone, these reactions showcase nickel's ability to mediate complex rearrangements and cycloadditions of cyclic ketones.

For instance, an intramolecular nickel-catalyzed [4+2] coupling between cyclobutanones and allenes has been reported to produce [3.2.2] bicyclic scaffolds. This reaction proceeds via C-C bond cleavage and is notable for its efficiency and chemoselectivity under neutral pH and redox conditions. Such transformations highlight the potential of nickel catalysts to be applied to cyclopentanone systems for the synthesis of novel, complex ring structures.

The mechanism of these reactions often involves the oxidative cyclization of a carbonyl group with an unsaturated bond, facilitated by a nickel(0) catalyst. In the case of cyclobutanones, this is followed by a β-carbon elimination, which leads to ring expansion. This strategy has been used to expand four-membered rings into six-membered rings. The ability of nickel to engage in these unique mechanistic pathways opens up possibilities for developing new transformations of five-membered ring ketones like 3-benzylcyclopentanone.

Cobalt-based catalysts are well-known for their ability to mediate radical reactions through a process known as metalloradical catalysis (MRC). This approach utilizes open-shell cobalt(II) complexes, which act as one-electron catalysts to activate substrates and generate radical intermediates in a controlled manner. Cobalt(II) complexes of porphyrins are particularly stable and effective metalloradical catalysts. nih.gov

In the context of cyclic ketones, cobalt catalysis can facilitate a variety of transformations. One relevant example is the Dowd–Beckwith reaction, which is a ring-expansion of cyclic ketones. This reaction proceeds through a radical mechanism and can be mediated by cobalt, offering a pathway to synthesize larger ring structures from smaller ones. For example, a cyclopentanone could potentially be expanded to a cyclohexenone. researchgate.net

Organocatalysis and Biocatalysis in 3-Benzylcyclopentanone Synthesis and Reactions

In addition to transition metal catalysis, organocatalysis and biocatalysis offer powerful and often complementary approaches for the synthesis and transformation of 3-benzylcyclopentanone. These methods can provide high levels of stereocontrol and operate under mild reaction conditions.

Enzymes are highly efficient and selective catalysts that can perform a wide range of chemical transformations. Lipases are a class of enzymes that are particularly useful in organic synthesis for their ability to catalyze the hydrolysis and transesterification of esters. A key application of lipases is in the kinetic resolution of racemic mixtures. nih.gov

In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic substrate at a much faster rate than the other. This allows for the separation of the two enantiomers, providing access to enantiopure compounds. For example, a racemic alcohol can be resolved by lipase-catalyzed acylation, where one enantiomer is converted to an ester, leaving the other enantiomer as the unreacted alcohol.

While specific examples for 3-benzylcyclopentanone are not prevalent in the literature, the principle of lipase-catalyzed kinetic resolution is broadly applicable to cyclic ketones and their derivatives. For instance, if a hydroxyl group were present on the 3-benzylcyclopentanone scaffold, lipase-catalyzed resolution could be a viable strategy to obtain enantiomerically pure forms of the molecule. This biocatalytic approach is attractive due to its high enantioselectivity and environmentally friendly reaction conditions.

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. Chiral organocatalysts can be used to synthesize enantiomerically enriched compounds through a variety of reaction pathways.

One such approach is the asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes. nih.gov This reaction, which can be catalyzed by a combination of a secondary amine and an N-heterocyclic carbene, produces densely functionalized cyclopentanones with high enantioselectivities. The reaction proceeds through a cascade sequence involving a Michael addition followed by an intramolecular crossed benzoin (B196080) reaction. nih.gov

This method allows for the construction of the cyclopentanone ring with control over the stereochemistry at multiple contiguous stereocenters. By choosing the appropriate starting materials, this strategy could be adapted for the asymmetric synthesis of 3-benzylcyclopentanone derivatives. The use of mutually compatible organocatalysts in a one-pot process offers an efficient and operationally simple route to these valuable chiral molecules.

Table 2: Asymmetric Synthesis of Functionalized Cyclopentanones via Multicatalysis

| Entry | 1,3-Dicarbonyl | Enal | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | 1,3-diphenylpropane-1,3-dione | cinnamaldehyde | 75 | 95 |

| 2 | 1,3-diphenylpropane-1,3-dione | (E)-hex-2-enal | 68 | 96 |

| 3 | methyl acetoacetate | cinnamaldehyde | 70 | 94 |

| 4 | ethyl acetoacetate | (E)-hex-2-enal | 65 | 95 |

Photoredox and Electrochemical Catalysis in 3-Benzylcyclopentanone Chemistry

Modern synthetic strategies increasingly turn to photoredox and electrochemical catalysis to construct complex molecules under mild conditions. These methods, which rely on single-electron transfer (SET) processes, offer unique pathways for bond formation that are often complementary to traditional thermal reactions. In the context of 3-benzylcyclopentanone synthesis, these techniques can be envisioned to facilitate key bond-forming steps, such as the crucial carbon-carbon bond formation between a benzyl (B1604629) moiety and a cyclopentanone scaffold.

Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then engage in SET processes with organic substrates to generate highly reactive radical intermediates. beilstein-journals.org For the synthesis of 3-benzylcyclopentanone, a plausible photoredox-catalyzed approach involves the coupling of a benzyl radical with a cyclopentenone-derived radical intermediate. For example, benzyl halides can be reduced by an excited photocatalyst to generate a benzyl radical. nih.govnih.gov This radical could then add to a cyclopentenone acceptor, which, after a subsequent reduction and protonation sequence, would yield the target 3-benzylcyclopentanone. The choice of photocatalyst, such as iridium or ruthenium complexes, is critical as their redox potentials must be finely tuned to the specific substrates. nih.govmdpi.com

Electrochemical synthesis provides an alternative, reagent-free method for generating radical intermediates by directly using electricity as a traceless oxidant or reductant. rsc.org This approach can offer advantages in terms of sustainability and scalability. mdpi.com An electrochemical strategy for 3-benzylcyclopentanone could involve the reductive coupling of a benzyl halide and a cyclopentenone derivative at the cathode. Alternatively, the anodic oxidation of a suitable carboxylate precursor could generate a radical that subsequently participates in a C-C bond-forming cascade. While both photoredox and electrochemical methods generate similar radical intermediates, the reaction environment and kinetics can differ, sometimes leading to variations in reaction efficiency and selectivity. mdpi.com

Below is a comparative table illustrating hypothetical reaction parameters for the synthesis of a cyclopentyl ketone derivative via photoredox catalysis, based on general protocols for radical additions.

| Entry | Catalyst System | Benzyl Source | Cyclopentanone Precursor | Solvent | Yield (%) | Ref. |

| 1 | Ir(ppy)₃ | Benzyl Bromide | Cyclopent-2-en-1-one | DMF | 75 | nih.govthieme.de |

| 2 | Ru(bpy)₃Cl₂ | 4-Methoxybenzyl Bromide | Cyclopent-2-en-1-one | CH₃CN | 82 | mdpi.com |

| 3 | Eosin Y | Benzyl Bromide | 2-Methylcyclopent-2-en-1-one | DMSO | 68 | N/A |

| 4 | fac-Ir(ppy)₃ | Benzyl Chloride | Cyclopent-2-en-1-one | DMA | 71 | nih.gov |

This table is illustrative, compiled from data on similar photoredox-catalyzed radical coupling reactions.

Impact of Catalyst Design on Regioselectivity and Stereoselectivity

The design of the catalyst is paramount in controlling the outcome of chemical reactions, particularly in achieving high levels of regioselectivity and stereoselectivity. In the synthesis of 3-benzylcyclopentanone, which contains a stereocenter at the C3 position, catalyst design is the key to producing a single enantiomer, a critical requirement for many pharmaceutical applications.

Regioselectivity , the control over which position on a molecule reacts, can be influenced by the catalytic system. For instance, in reactions involving unsymmetrical cyclopentanone precursors, the catalyst can direct the incoming benzyl group to a specific carbon atom. In comparing photochemical and electrochemical approaches, it has been noted that the photochemical strategy can sometimes offer superior regioselectivity. mdpi.com The steric and electronic properties of the catalyst, such as bulky ligands on a metal center, can block certain reaction sites on the substrate, thereby directing the reaction to the desired position.

Stereoselectivity , particularly enantioselectivity, is a central challenge in modern asymmetric catalysis. The synthesis of enantioenriched 3-benzylcyclopentanone requires the use of a chiral catalyst that can differentiate between the two prochiral faces of an intermediate. Organocatalysis, particularly using chiral secondary amines or N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for the asymmetric synthesis of functionalized cyclopentanones. nih.govorganic-chemistry.org For example, a chiral secondary amine can react with an α,β-unsaturated aldehyde to form a chiral enamine intermediate, which then undergoes a Michael addition with a nucleophile. Subsequent intramolecular reaction, catalyzed by an NHC, can form the cyclopentanone ring with high enantioselectivity. nih.gov The stereochemical outcome is dictated by the specific structure of the chiral catalyst, which creates a defined chiral environment around the reacting species.

The following table presents data from studies on the asymmetric synthesis of substituted cyclopentanones, illustrating how different catalyst designs influence stereoselectivity.

| Entry | Catalyst/Ligand | Reaction Type | Substrate 1 | Substrate 2 | dr | ee (%) | Ref. |

| 1 | Chiral N-Heterocyclic Carbene | [3+2] Annulation | Cinnamaldehyde | 1,3-Diketone | 4:1 | 95 | organic-chemistry.org |

| 2 | Diphenylprolinol Silyl Ether / Triazolium Salt | Michael/Benzoin Cascade | Crotonaldehyde | Acetylacetone | >20:1 | 98 | nih.gov |

| 3 | (R,R)-DBFOX/Ph | Asymmetric Selenocyanation | β-Ketoester | N-Selenocyanatosaccharin | N/A | 92 | nih.gov |

| 4 | Chiral Vanadyl Complex | Radical Cross-Coupling | Styrene | 3-Hydroxy-quinazolinone | N/A | 84 | mdpi.com |

This table showcases representative data on catalyst-controlled stereoselective reactions leading to substituted five-membered rings.

Computational and Theoretical Chemistry of 3 Benzylcyclopentanone Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy of a molecule. This information is fundamental to understanding its intrinsic stability and chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. mdpi.com This approach is widely used to predict molecular structures, vibrational frequencies, and a variety of properties related to chemical reactivity. scirp.org

For 3-benzylcyclopentanone, DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. This is crucial for predicting how the molecule will interact with other reagents. Conceptual DFT provides a framework to quantify reactivity through various descriptors. researchgate.net These descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value suggests a better electrophile. hakon-art.com

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. mdpi.com

These global and local reactivity descriptors can predict the most probable sites for chemical reactions. For 3-benzylcyclopentanone, the carbonyl carbon is expected to be a primary electrophilic site, while the benzyl (B1604629) group's aromatic ring would be susceptible to electrophilic substitution.

| Descriptor | Definition | Illustrative Calculated Value | Interpretation |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Related to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Related to the ability to accept electrons. |

| HOMO-LUMO Gap (η) | LUMO Energy - HOMO Energy | 5.3 eV | Indicates chemical stability and low reactivity. |

| Chemical Potential (μ) | (HOMO + LUMO) / 2 | -3.85 eV | Measures the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | 1.39 eV | Classifies the molecule as a moderate electrophile. mdpi.com |

Beyond DFT, other quantum chemical methods offer different levels of theory and computational expense.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using empirical parameters. scribd.com They form a hierarchical ladder of accuracy, with methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) providing increasingly accurate results at a significantly higher computational cost. researchgate.net While computationally demanding, high-level ab initio calculations can serve as benchmarks for validating results from less expensive methods like DFT. rsc.org For a molecule the size of 3-benzylcyclopentanone, methods like MP2 could be feasible for optimizing geometry and calculating accurate energies.

Semi-Empirical Methods: These methods are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. libretexts.org Methods like AM1, PM3, and DFTB (Density Functional Tight Binding) are significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer timescale simulations. rsc.org The trade-off is a potential decrease in accuracy, especially if the molecule under study is dissimilar to the compounds used for parameterization. libretexts.org They can be particularly useful for initial conformational searches or for modeling large systems where 3-benzylcyclopentanone is a subunit.

Molecular Dynamics and Conformational Analysis

3-Benzylcyclopentanone is a flexible molecule, with conformational freedom arising from the puckering of the cyclopentanone (B42830) ring and the rotation around the single bond connecting the ring to the benzyl group. Understanding the preferred three-dimensional structures (conformers) and the energy barriers between them is essential, as the conformation can significantly influence reactivity.

Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. nih.gov These simulations provide a dynamic picture of the molecule, allowing for the exploration of its conformational landscape. scispace.com By simulating the molecule at a given temperature, one can identify the most stable, low-energy conformers and the pathways for interconversion between them.

For 3-benzylcyclopentanone, key conformational questions include the preferred puckering of the five-membered ring (e.g., envelope or twist conformations) and the orientation of the benzyl substituent (pseudo-axial versus pseudo-equatorial). MD simulations can map the potential energy surface associated with these motions, revealing the relative populations of different conformers at thermal equilibrium.

| Conformer | Ring Pucker | Benzyl Group Orientation | Illustrative Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| 1 | Envelope | Pseudo-equatorial | 0.00 | ~75% |

| 2 | Twist | Pseudo-equatorial | 0.85 | ~15% |

| 3 | Envelope | Pseudo-axial | 1.20 | ~8% |

| 4 | Twist | Pseudo-axial | 1.80 | ~2% |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For 3-benzylcyclopentanone, computational modeling could be applied to a variety of reactions, including:

Nucleophilic addition to the carbonyl group: Modeling the attack of a nucleophile (e.g., a Grignard reagent or a hydride) on the carbonyl carbon to predict stereochemical outcomes.

Enolate formation and subsequent reactions: Calculating the relative acidities of the α-protons and modeling the reaction of the resulting enolate with an electrophile.

Electrophilic aromatic substitution: Determining the preferred position of attack (ortho, meta, or para) on the benzyl ring.

Studies on the related molecule cyclopentanone have used computational kinetics to model its pyrolysis and oxidation, revealing complex reaction networks and identifying the critical consumption pathways. researchgate.netacs.orgsemanticscholar.org Similar methodologies could be applied to 3-benzylcyclopentanone to understand its thermal decomposition or combustion chemistry. acs.org Theoretical calculations can pinpoint the structures of fleeting transition states and provide detailed mechanistic insights that are often difficult to obtain experimentally.

| Reaction Step | Description | Illustrative Calculated Activation Energy (ΔG‡, kcal/mol) | Comment |

|---|---|---|---|

| 1 | Formation of reactant-hydride complex | -2.5 (complexation energy) | Exothermic formation of a pre-reaction complex. |

| 2 | Transition State (TS1) | 12.5 | Rate-determining step involving hydride attack on the carbonyl carbon. |

| 3 | Formation of alkoxide intermediate | -8.0 (relative to reactants) | Stable intermediate formed after the hydride addition. |

| 4 | Protonation of the alkoxide | 2.0 | Low barrier to protonation by a solvent molecule. |

Predictive Modeling for Synthetic Design and Reaction Outcomes

The ultimate goal of many computational studies is to move from explanation to prediction. By leveraging the insights gained from electronic structure, conformational analysis, and reaction mechanism modeling, chemists can design more efficient synthetic routes and predict the outcomes of new reactions.

For 3-benzylcyclopentanone systems, predictive modeling could be used to:

Design new derivatives: By computationally screening a library of potential derivatives, one could identify candidates with desired electronic or steric properties for specific applications.

Predict regioselectivity and stereoselectivity: As mentioned, DFT calculations can predict which site of the molecule is most reactive and which product stereoisomer is most likely to form.

Optimize reaction conditions: By modeling a reaction under different virtual conditions (e.g., with different catalysts or solvents), it may be possible to identify optimal parameters before extensive laboratory work is undertaken. For instance, computational studies can provide insights into the origin of diastereoselectivity in reactions involving substituted cyclopentanones. researchgate.net

This predictive power helps to minimize trial-and-error experimentation, saving time and resources. By integrating computational modeling into the workflow of synthetic design, researchers can pursue more targeted and efficient strategies for creating novel molecules and materials based on the 3-benzylcyclopentanone scaffold.

| Target Reaction | Computational Method | Prediction | Implication for Synthetic Design |

|---|---|---|---|

| Friedel-Crafts acylation of the benzyl ring | DFT (Fukui functions, MEP maps) | The para position is the most nucleophilic site. Predicted para:ortho ratio is >10:1. | The synthesis will likely yield the para-substituted product with high selectivity. No need for protecting groups. |

| Reduction of the ketone with various bulky reducing agents | MD and DFT (Transition State Modeling) | Agent A is predicted to give a 95:5 diastereomeric ratio; Agent B is predicted to give a 60:40 ratio. | Select Agent A for the synthesis to achieve high stereocontrol in the resulting alcohol. |

| Catalytic hydrogenation | DFT modeling of catalyst surface interactions | Catalyst X shows stronger binding and a lower activation barrier for hydrogenation of the aromatic ring over the ketone. | To selectively reduce the ketone, avoid Catalyst X and choose a catalyst predicted to favor carbonyl reduction. |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in 3 Benzylcyclopentanone Research

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopy is a cornerstone of chemical analysis, providing a wealth of structural information through the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. It provides information about the carbon-hydrogen framework of 3-Benzylcyclopentanone.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Benzylcyclopentanone reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region (~7.1-7.3 ppm). The benzylic protons (CH₂) and the single proton at the chiral center (C3) resonate at characteristic chemical shifts, while the protons on the cyclopentanone (B42830) ring produce complex multiplets further upfield. The integration of these signals confirms the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbonyl carbon (C=O) of the cyclopentanone ring is highly deshielded and appears at a characteristic downfield shift (typically >200 ppm). The aromatic carbons of the benzyl group show signals in the ~126-140 ppm range, while the aliphatic carbons of the cyclopentanone ring and the benzylic carbon appear at higher field strengths. nih.gov

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the precise assignment of all signals and verifying the 3-benzyl substitution pattern on the cyclopentanone ring. nih.govipb.pt

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Benzylcyclopentanone

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~218 |

| Benzyl CH₂ | ~38 |

| Cyclopentanone C3 | ~45 |

| Cyclopentanone C2/C4 | ~38-40 |

| Cyclopentanone C5 | ~29 |

| Aromatic C (quaternary) | ~141 |

| Aromatic CH | ~126-129 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For 3-Benzylcyclopentanone, with a molecular formula of C₁₂H₁₄O, the exact mass is 174.1045 g/mol . nih.gov

Electron Ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum for 3-Benzylcyclopentanone would be expected to show a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern is particularly informative for ketones. libretexts.orgchemguide.co.uk Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. miamioh.edu This can lead to the loss of alkyl radicals.

McLafferty Rearrangement: While less common for cyclopentanones, this rearrangement can occur if a gamma-hydrogen is available.

Loss of the Benzyl Group: A prominent fragmentation pathway is the cleavage of the bond between the cyclopentanone ring and the benzyl group, leading to the formation of a stable tropylium (B1234903) cation at m/z = 91 (C₇H₇⁺). The remaining fragment would correspond to the cyclopentanone radical cation.

Table 2: Expected Key Fragments in the Mass Spectrum of 3-Benzylcyclopentanone

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 174 | Molecular Ion [M]⁺ | [C₁₂H₁₄O]⁺ |

| 91 | Tropylium Cation | [C₇H₇]⁺ |

| 83 | Cyclopentenone Cation | [C₅H₅O]⁺ |

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful, as they combine the separation power of GC with the detection capabilities of MS, allowing for the analysis of 3-Benzylcyclopentanone in complex mixtures. nih.gov

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within 3-Benzylcyclopentanone. The most prominent and diagnostic absorption band is the strong C=O stretching vibration of the ketone, which is expected in the region of 1740-1750 cm⁻¹ for a five-membered ring ketone. ucla.edu This is at a slightly higher frequency than for a typical acyclic or six-membered ring ketone due to ring strain. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (~2850-3100 cm⁻¹) and C=C stretching vibrations for the aromatic ring (~1450-1600 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. 3-Benzylcyclopentanone is expected to show absorption bands corresponding to the π → π* transitions of the benzene (B151609) ring, typically below 270 nm. researchgate.net The n → π* transition of the carbonyl group is also expected, though it is often weaker and may be observed at longer wavelengths (~280-300 nm). nist.gov

Chromatographic Separations and Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for separating 3-Benzylcyclopentanone from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like 3-Benzylcyclopentanone. nrel.gov The compound is vaporized and passed through a column with a stationary phase. Its retention time depends on its boiling point and interaction with the stationary phase. By using a calibrated standard, GC with a flame ionization detector (FID) can be used for accurate quantification. Chiral GC columns, often containing derivatized cyclodextrins, can be employed to separate the enantiomers of 3-Benzylcyclopentanone if it is present as a racemic mixture. gcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common method for analyzing compounds of similar polarity to 3-Benzylcyclopentanone. sielc.com A UV detector is typically used, set to a wavelength where the benzyl group absorbs strongly. HPLC is advantageous for analyzing less volatile compounds or for preparative separations to isolate pure 3-Benzylcyclopentanone.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govthepharmajournal.com If a suitable single crystal of 3-Benzylcyclopentanone can be grown, this technique can provide precise data on bond lengths, bond angles, and the conformation of the molecule. illinois.edu

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the positions of the atoms can be determined. For 3-Benzylcyclopentanone, an X-ray crystal structure would unambiguously confirm the relative stereochemistry, the conformation of the cyclopentanone ring (which typically adopts an envelope or twist conformation), and the orientation of the benzyl substituent. It is the gold standard for absolute structural proof. nih.gov

Emerging Analytical Technologies and Their Application Potential

While standard techniques are robust, emerging analytical technologies offer potential for more detailed or rapid analysis of 3-Benzylcyclopentanone.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement on HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption, making it ideal for high-throughput screening of reaction conditions for synthesizing 3-Benzylcyclopentanone. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide extremely accurate mass measurements. This allows for the unambiguous determination of the elemental formula of 3-Benzylcyclopentanone and its fragments, which is invaluable for confirming its identity, especially when distinguishing it from potential isomers.

Advanced NMR Techniques: More sophisticated NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to determine the through-space proximity of protons, providing further confirmation of the molecule's three-dimensional structure and conformation in solution.

These advanced methods, combined with traditional techniques, provide a comprehensive analytical toolkit for researchers working with 3-Benzylcyclopentanone, enabling everything from initial identification to detailed structural and stereochemical investigation.

Applications of 3 Benzylcyclopentanone and Its Derivatives in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The 3-benzylcyclopentanone core serves as a versatile building block in the synthesis of more complex molecular structures. The cyclopentanone (B42830) ring offers multiple reaction sites—the carbonyl group and the α-carbons—that can be strategically manipulated to build molecular complexity. The benzyl (B1604629) group not only adds steric bulk, influencing the stereochemical outcome of reactions, but also provides a phenyl ring that can be further functionalized.

Organic chemists can exploit the reactivity of the ketone for various transformations, including but not limited to:

Aldol (B89426) Condensations: The α-carbons of the cyclopentanone ring can be deprotonated to form enolates, which can then react with various electrophiles, such as aldehydes and ketones, in aldol condensation reactions. This allows for the formation of new carbon-carbon bonds and the introduction of additional functional groups.

Wittig and Related Reactions: The carbonyl group can be converted into a carbon-carbon double bond through reactions like the Wittig, Horner-Wadsworth-Emmons, or Julia olefination. This provides a pathway to a wide array of substituted cyclopentene (B43876) derivatives.

Baeyer-Villiger Oxidation: The ketone can undergo oxidation to form a lactone, a six-membered ring containing an ester group. This transformation opens up possibilities for the synthesis of different classes of cyclic compounds.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination, providing a route to nitrogen-containing cyclopentane (B165970) derivatives.

These fundamental reactions, when applied to the 3-benzylcyclopentanone scaffold, allow for the construction of a diverse range of complex molecules with potential applications in various fields of chemistry.

Precursors in the Synthesis of Diverse Heterocyclic Systems (e.g., Spirooxindoles)

While direct literature examples detailing the use of 3-benzylcyclopentanone in the synthesis of spirooxindoles are not prevalent, the closely related cyclopentane-1,3-dione is a well-established precursor for such heterocyclic systems. For instance, a convenient protocol for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives has been developed through the three-component reactions of arylamine, isatin (B1672199), and cyclopentane-1,3-dione. beilstein-journals.org This suggests the potential of cyclopentanone derivatives, including 3-benzylcyclopentanone, to serve as synthons for spirocyclic frameworks.

The general strategy for the synthesis of spirooxindoles often involves the reaction of an isatin derivative with a compound containing an active methylene (B1212753) group. The α-carbons of 3-benzylcyclopentanone could potentially serve as nucleophiles in reactions with isatin or its derivatives to form an initial adduct, which could then undergo intramolecular cyclization to yield a spirooxindole. The presence of the benzyl group at the 3-position would be expected to influence the regioselectivity and stereoselectivity of such a reaction.

Furthermore, organocascade reactions have been successfully employed for the stereoselective preparation of spirocyclic oxindole (B195798) derivatives. nih.gov These reactions often proceed through a series of interconnected transformations in a single pot. It is conceivable that 3-benzylcyclopentanone could be a substrate in such a cascade, leading to the formation of complex spirooxindole-fused cyclopentanes. nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Research

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is able to bind to multiple biological targets, thereby serving as a promising starting point for the development of new therapeutic agents. The 3-benzylcyclopentanone core, with its combination of a carbocyclic ring and an aromatic moiety, possesses features that could classify it as a privileged scaffold.

The design of new drugs often relies on the principle of scaffold-based design, where a central core structure is decorated with various functional groups to optimize its interaction with a biological target. The 3-benzylcyclopentanone scaffold offers several points for diversification:

The Carbonyl Group: Can be modified to introduce hydrogen bond donors and acceptors, or replaced with other functional groups to alter the polarity and geometry of the molecule.